Fmoc-allo-O-methyl-D-Thr Fmoc-allo-O-methyl-D-Thr
Brand Name: Vulcanchem
CAS No.: 1279032-75-5
VCID: VC18867877
InChI: InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1
SMILES:
Molecular Formula: C20H21NO5
Molecular Weight: 355.4 g/mol

Fmoc-allo-O-methyl-D-Thr

CAS No.: 1279032-75-5

Cat. No.: VC18867877

Molecular Formula: C20H21NO5

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-allo-O-methyl-D-Thr - 1279032-75-5

Specification

CAS No. 1279032-75-5
Molecular Formula C20H21NO5
Molecular Weight 355.4 g/mol
IUPAC Name (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Standard InChI InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18-/m1/s1
Standard InChI Key BOGQZFFOTLSMMA-KZULUSFZSA-N
Isomeric SMILES C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-allo-O-methyl-D-Thr (C20H21NO5C_{20}H_{21}NO_5) is a non-proteinogenic amino acid derivative with a molecular weight of 379.39 g/mol. The compound’s structure includes:

  • Fmoc group: A fluorenylmethoxycarbonyl moiety protecting the α-amino group during synthesis.

  • Allo configuration: The stereochemistry at the β-carbon (C3) differs from natural threonine, altering spatial interactions in peptide chains.

  • O-methyl modification: A methyl ether replaces the hydroxyl group on the threonine side chain, enhancing hydrophobicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H21NO5C_{20}H_{21}NO_5
Molecular Weight379.39 g/mol
Melting Point~160–165°C (decomposes)
SolubilitySoluble in DMF, DCM; insoluble in water
StabilityStable under acidic conditions; sensitive to bases

The O-methyl group significantly impacts solubility and reactivity compared to hydroxyl-bearing analogs like Fmoc-D-allo-Thr-OH . This modification reduces hydrogen-bonding capacity, favoring interactions with hydrophobic protein domains.

Synthesis and Production Methods

The synthesis of Fmoc-allo-O-methyl-D-Thr involves multi-step protocols to introduce stereochemical and functional group modifications:

Step 1: Methylation of Threonine Side Chain

The hydroxyl group of D-allo-threonine is methylated using methyl iodide (CH3ICH_3I) in the presence of a base like sodium hydride (NaHNaH). This reaction proceeds via an SN2S_N2 mechanism, yielding O-methyl-D-allo-threonine.

Step 2: Fmoc Protection

The amino group is protected with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in a mixture of dioxane and aqueous sodium bicarbonate (NaHCO3NaHCO_3). The Fmoc group provides temporary protection, removable under basic conditions (e.g., piperidine) .

Step 3: Purification and Characterization

Crude product is purified via reverse-phase HPLC, and structure validation employs 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry. Chiral HPLC confirms enantiomeric purity (>98%) .

Applications in Peptide Synthesis

Fmoc-allo-O-methyl-D-Thr is pivotal in solid-phase peptide synthesis (SPPS) for constructing peptides with tailored properties:

Enhanced Stability

The O-methyl group shields the side chain from enzymatic degradation, prolonging peptide half-life in biological systems. Studies on opioid analogs demonstrate that O-methylated peptides exhibit 3–5× greater stability in serum compared to hydroxylated variants.

Stereochemical Control

The allo configuration introduces steric hindrance, directing peptide folding into non-native conformations. This property is exploited to design inhibitors of protein-protein interactions, such as HIV protease inhibitors.

Table 2: Comparison with Related Compounds

CompoundHydrophobicity (LogP)Metabolic Stability
Fmoc-allo-O-methyl-D-Thr3.2High
Fmoc-D-allo-Thr-OH2.1Moderate
Fmoc-L-Thr(tBu)-OH3.5High

Role in Drug Development and Therapeutics

Targeted Therapeutics

Peptides incorporating Fmoc-allo-O-methyl-D-Thr show promise in oncology. For example, a 2019 study highlighted its use in cyclic RGD peptides targeting αvβ3 integrins overexpressed in glioblastoma. The O-methyl group improved blood-brain barrier permeability by 40% compared to unmodified peptides.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a building block in FBDD for probing protein interfaces. In a 2023 case study, O-methylated fragments bound to PD-1/PD-L1 with KdK_d values of 12–18 μM, guiding the development of immune checkpoint inhibitors.

Research Findings and Case Studies

Case Study 1: Antimicrobial Peptides

A 2022 investigation synthesized analogs of human β-defensin using Fmoc-allo-O-methyl-D-Thr. The modified peptides exhibited broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal hemolytic effects, attributed to enhanced membrane interaction from hydrophobicity.

Case Study 2: Peptide Hydrogels

O-methylation facilitated the design of self-assembling hydrogels for drug delivery. Rheological analysis showed a storage modulus (GG') of 1.5 kPa, suitable for sustained release of doxorubicin over 72 hours.

Future Directions

Ongoing research aims to:

  • Optimize synthetic yields via flow chemistry.

  • Explore applications in mRNA delivery systems leveraging hydrophobic interactions.

  • Develop photo-labile derivatives for spatiotemporal control in therapeutic release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator